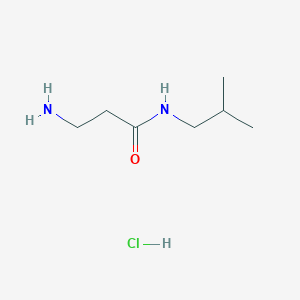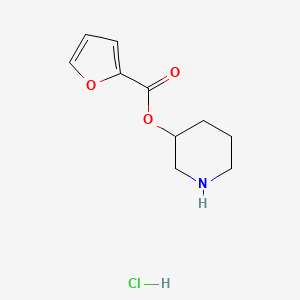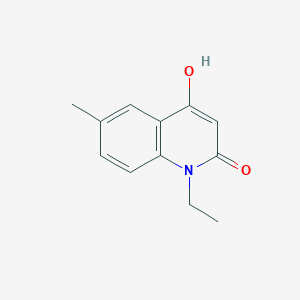
3-Ethoxy-2,6-difluorophenol
Descripción general
Descripción
3-Ethoxy-2,6-difluorophenol is an organic compound that belongs to the phenol family . It has a molecular weight of 174.14 g/mol and a molecular formula of C8H8F2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethoxy group (C2H5O-) and two fluorine atoms attached to a phenol group . The InChI key for this compound is MGBIYPQQWRPKLL-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Organic Solar Cells Development
3-Ethoxy-2,6-difluorophenol is explored in the synthesis of acceptor-donor-acceptor (A-D-A) small molecules for organic solar cells, showing significant effects on optical, electrochemical properties, molecular packing, morphology, and device performance. For example, the optimization of molecule structures based on this compound can lead to devices with power conversion efficiencies (PCEs) exceeding 8% (Wang Ni et al., 2015).
Synthetic Chemistry Advancements
In synthetic chemistry, this compound derivatives are used for the regioexhaustive functionalization of difluorophenols, leading to the creation of various hydroxybenzoic acids, showcasing the compound's utility in complex organic synthesis processes (E. Marzi et al., 2004).
Material Science and Crystal Engineering
This compound is also instrumental in material science, particularly in the study of molecular packing and phase transitions in organic materials. For instance, variations in alkyl chain length can influence stacking motifs and phase behavior, providing insights into the design of materials with specific properties (Yassine Beldjoudi et al., 2018).
Mecanismo De Acción
Target of Action
It is known to be used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
3-Ethoxy-2,6-difluorophenol is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, it can act as an organoboron reagent, forming carbon-carbon bonds under mild and functional group tolerant conditions . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the temperature, the presence of a catalyst, and the pH of the reaction medium . Additionally, the stability of this compound can be affected by factors such as light, heat, and the presence of oxygen .
Análisis Bioquímico
Biochemical Properties
3-Ethoxy-2,6-difluorophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been observed to interact with certain proteins involved in cellular signaling pathways, potentially affecting the phosphorylation status of these proteins and altering their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to changes in the phosphorylation state of key signaling proteins . This modulation can result in altered gene expression patterns, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound has been reported to impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and receptors. For example, this compound can bind to the active site of cytochrome P450 enzymes, leading to either competitive inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can interact with receptor proteins on the cell surface, triggering downstream signaling cascades that result in changes in gene expression and cellular function . These interactions can lead to the inhibition or activation of specific signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of this compound may accumulate, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This compound can be metabolized by these enzymes, leading to the formation of various metabolites. The metabolic pathways of this compound involve oxidation, reduction, and conjugation reactions, which can alter the compound’s biological activity and toxicity . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . The localization of this compound to specific organelles can influence its ability to interact with biomolecules and exert its effects on cellular processes . For example, the presence of this compound in the mitochondria can affect mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
3-ethoxy-2,6-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBIYPQQWRPKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1455444.png)





![6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1455454.png)






![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1455464.png)
